REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[NH2:10].[CH2:11]=O.C[O-].[Na+].[BH4-].[Na+]>CO.C(OCC)(=O)C>[CH3:11][NH:10][C:3]1[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=1[CH3:1] |f:2.3,4.5|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)OC)N
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
sodium methoxide
|
Quantity
|
10.58 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.41 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was re-heated to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1=C(C=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 35.7 mmol | |
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |